Brexpiprazole D8
Overview
Description
Brexpiprazole D8 is a deuterated form of Brexpiprazole, an atypical antipsychotic medication. It is primarily used in the treatment of major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease . This compound is a serotonin-dopamine activity modulator, acting as a partial agonist at serotonin 1A and dopamine D2 receptors, and as an antagonist at serotonin 2A receptors .
Mechanism of Action
Target of Action
Brexpiprazole D8, also known as Brexpiprazole, is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also has a high affinity for serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors , as well as norepinephrine, histamine H1, and muscarinic M1 receptors . These receptors have been implicated in psychiatric conditions such as schizophrenia and depression .
Mode of Action
This compound interacts with its targets by acting as a partial agonist at the 5-HT1A and dopamine D2 receptors, and as a potent antagonist at the 5-HT2A receptors . Compared to aripiprazole, another antipsychotic drug, this compound has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms, which is attributed to lower intrinsic activity at the D2 receptor . It also displays stronger antagonism at the 5-HT1A and 5-HT2A receptors .
Pharmacokinetics
For the parent compound brexpiprazole, after multiple once-daily administrations, the terminal elimination half-lives of brexpiprazole and its major metabolite, dm-3411, were 91 hours and 86 hours, respectively . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include robust declines in cellular ATP and viability due to its inhibition of respiratory complex I . This results in mitochondrial toxicity, with greater bioenergetic inhibition observed in ventral midbrain neurons than forebrain neurons .
Biochemical Analysis
Biochemical Properties
Brexpiprazole D8 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which is crucial for its therapeutic effects. This compound also binds to alpha-adrenergic receptors, contributing to its pharmacological profile .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates dopaminergic and serotonergic signaling, which affects neuronal activity and neurotransmitter release . This modulation can lead to changes in gene expression, impacting cellular functions such as synaptic plasticity and neuroprotection. Additionally, this compound’s interaction with alpha-adrenergic receptors can influence cellular metabolism and energy homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, and antagonist activity at serotonin 5-HT2A receptors . By binding to these receptors, this compound modulates neurotransmitter release and receptor activity, leading to its therapeutic effects. It also exhibits high affinity for alpha-adrenergic receptors, which may contribute to its effects on mood and cognition . The deuterium substitution in this compound enhances its stability and reduces its metabolic degradation, prolonging its action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that this compound maintains its stability over extended periods, allowing for sustained therapeutic effects . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its ability to modulate neurotransmitter systems and maintain its efficacy without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates neurotransmitter activity and exhibits antipsychotic and antidepressant effects . At higher doses, it may cause adverse effects such as weight gain and metabolic disturbances . Threshold effects have been observed, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6 . These enzymes facilitate the biotransformation of this compound into its metabolites, which are then excreted via urine and feces . The deuterium substitution in this compound slows its metabolic degradation, enhancing its bioavailability and prolonging its therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits high plasma protein binding, primarily to serum albumin and alpha-1-acid glycoprotein . This binding facilitates its distribution to target tissues, where it exerts its therapeutic effects. This compound’s extravascular distribution indicates its ability to reach various tissues and maintain its efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its binding to specific receptors and transporters. It primarily localizes to neuronal cells, where it interacts with serotonin and dopamine receptors . This localization is crucial for its therapeutic effects on neurotransmitter systems. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brexpiprazole D8 is synthesized through a multi-step process involving key intermediates. The synthesis begins with the preparation of 7-hydroxy-2(1H)-quinolinone, which is then reacted with chlorobromobutane to form 7-(4-chlorobutoxy)-1H-quinolin-2-one . This intermediate is further reacted with benzothiophenepiperazine hydrochloride in the presence of a base such as potassium carbonate to yield Brexpiprazole . The deuterated form, this compound, involves the incorporation of deuterium atoms at specific positions to enhance its pharmacokinetic properties.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process typically includes the use of solvents like N,N-dimethylacetamide and bases such as sodium carbonate . The reactions are carried out at elevated temperatures to ensure complete conversion of intermediates to the final product. Analytical methods like nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and high-resolution mass spectrometry are used to characterize and confirm the purity of the product .
Chemical Reactions Analysis
Types of Reactions
Brexpiprazole D8 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolinone derivatives, while reduction can yield piperazine derivatives.
Scientific Research Applications
Brexpiprazole D8 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Brexpiprazole.
Biology: Employed in studies investigating the interaction of serotonin and dopamine receptors with antipsychotic drugs.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating psychiatric disorders.
Industry: Applied in the development of new antipsychotic medications with improved pharmacokinetic profiles.
Comparison with Similar Compounds
Brexpiprazole D8 is similar to other atypical antipsychotics like Aripiprazole and Cariprazine. it has unique features that distinguish it from these compounds:
Similar Compounds
- Aripiprazole
- Cariprazine
- Lurasidone
- Risperidone
This compound’s unique pharmacological profile and improved tolerability make it a valuable addition to the class of atypical antipsychotics.
Properties
Although the exact mechanism of action of brexpiprazole in psychiatric disorders has not been fully elucidated, the efficacy of brexpiprazole may be attributed to combined partial agonist activity at 5-HT1A and dopamine D2 receptors, and antagonist activity at 5-HT2A receptors. Brexpiprazole binds to these receptors with subnanomolar affinities. These therapeutic targets have been implicated in psychiatric conditions such as schizophrenia and depression. Partial D2 receptor agonism allows the drug to stimulate D2 receptors under low dopamine conditions, while attenuating their activation when dopamine levels are high. Partial agonism at 5-HT1A receptors may be tied to improved memory function and cognitive performance. Antagonism at α-adrenergic receptors has also been implicated in schizophrenia and depression. | |
CAS No. |
1427049-19-1 |
Molecular Formula |
C25H27N3O2S |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i1D2,2D2,11D2,16D2 |
InChI Key |
ZKIAIYBUSXZPLP-IGZDHSKUSA-N |
SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C5C=CSC5=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.